Product packaging for 1-Tert-butyl-2,4-dimethoxybenzene(Cat. No.:)

1-Tert-butyl-2,4-dimethoxybenzene

Cat. No.: B13870842
M. Wt: 194.27 g/mol
InChI Key: COMHBWJNHSVSKE-UHFFFAOYSA-N
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Description

1-Tert-butyl-2,4-dimethoxybenzene (CAS 21112-37-8) is an organic compound with the molecular formula C12H18O2 and a molecular weight of 194.27 g/mol . It features a benzene ring substituted with electron-donating methoxy and tert-butyl groups, a structure that is typically synthesized via Friedel-Crafts alkylation reactions . This specific arrangement of substituents results in defined physical properties, including a density of approximately 1.0 g/cm³ and a boiling point of around 273.8°C at 760 mmHg . While detailed application studies for this specific isomer were not identified, its structural analogs demonstrate significant value in materials science. Specifically, dimethoxybenzene derivatives with tert-butyl groups are extensively researched as redox shuttle additives in lithium-ion batteries, where they function as an intrinsic overcharge protection mechanism by undergoing reversible oxidation at the cathode and reduction at the anode . The tert-butyl group contributes steric hindrance, which can enhance the molecule's stability and reversibility in such demanding electrochemical environments . Researchers can leverage this compound as a versatile building block or model compound in organic synthesis, materials research, and for exploring structure-property relationships in electrochemistry. This product is strictly For Research Use Only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H18O2 B13870842 1-Tert-butyl-2,4-dimethoxybenzene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H18O2

Molecular Weight

194.27 g/mol

IUPAC Name

1-tert-butyl-2,4-dimethoxybenzene

InChI

InChI=1S/C12H18O2/c1-12(2,3)10-7-6-9(13-4)8-11(10)14-5/h6-8H,1-5H3

InChI Key

COMHBWJNHSVSKE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C=C(C=C1)OC)OC

Origin of Product

United States

Synthetic Methodologies for 1 Tert Butyl 2,4 Dimethoxybenzene

Friedel-Crafts Alkylation Approaches and Optimization of Reaction Conditions

The reaction is commonly carried out by treating 1,3-dimethoxybenzene (B93181) with tert-butyl alcohol in the presence of a strong acid catalyst like sulfuric acid. grabmyessay.commnstate.edu Acetic acid is often used as a solvent in this reaction. grabmyessay.commnstate.edu

A typical laboratory procedure involves:

Dissolving 1,4-dimethoxybenzene (B90301) and tert-butyl alcohol in glacial acetic acid. grabmyessay.com

Cooling the mixture in an ice-water bath. grabmyessay.commnstate.edu

Slow, dropwise addition of chilled concentrated sulfuric acid while maintaining a low temperature. grabmyessay.commnstate.edu

Allowing the reaction to proceed at room temperature for a period to ensure completion. mnstate.edu

Quenching the reaction by adding ice and water to precipitate the product. mnstate.edursc.org

Isolating the crude product by vacuum filtration and washing with water and cold methanol (B129727). mnstate.edursc.org

Purification of the product is typically achieved through recrystallization from a suitable solvent like methanol. mnstate.edursc.org

The table below summarizes typical reaction conditions found in the literature.

Starting MaterialAlkylating AgentCatalystSolventTemperature
1,4-Dimethoxybenzenet-Butyl alcoholSulfuric acidAcetic acid0-5°C then room temp
1,3-Dimethoxybenzenetert-ButanolSilica gel supported sodium hydrogen sulfate1,2-Dichloroethane80°C

This table presents a summary of typical reaction conditions and is not an exhaustive list.

Control of Mono-alkylation versus Polyalkylation

A significant challenge in Friedel-Crafts alkylation is the potential for polyalkylation. ccsf.edulibretexts.org The introduction of an alkyl group, which is electron-donating, further activates the aromatic ring, making it more susceptible to subsequent alkylation. ccsf.edumiracosta.edu In the case of 1,3-dimethoxybenzene, the initial introduction of a tert-butyl group makes the ring even more reactive.

However, in the synthesis of 1-tert-butyl-2,4-dimethoxybenzene from 1,3-dimethoxybenzene, the reaction can often be controlled to favor mono-alkylation. Several factors contribute to this control:

Steric Hindrance: The bulky tert-butyl group can sterically hinder further alkylation at adjacent positions. youtube.comcerritos.edu

Reaction Conditions: Careful control of reaction parameters such as temperature, reaction time, and the stoichiometry of reactants can help minimize polyalkylation. Using a large excess of the aromatic compound relative to the alkylating agent can also favor mono-substitution. adichemistry.com

Catalyst Choice: The nature of the catalyst can also influence the degree of alkylation.

In some cases, dialkylation is the desired outcome, as seen in the synthesis of 1,4-di-tert-butyl-2,5-dimethoxybenzene (B1295392) from 1,4-dimethoxybenzene. grabmyessay.comrsc.org In this specific reaction, the second alkylation occurs readily because the first tert-butyl group further activates the ring, and the reaction proceeds to the dialkylated product, stopping there due to steric hindrance preventing further substitution. grabmyessay.comyoutube.com To avoid polyalkylation in general, an alternative strategy is to perform a Friedel-Crafts acylation followed by a reduction of the acyl group, as the deactivating nature of the acyl group prevents further substitution. stackexchange.com

Mitigation of Carbocation Rearrangements and Side Product Formation

A significant challenge in Friedel-Crafts alkylation is the potential for carbocation rearrangements and the formation of multiple substitution products. mercer.eduedubirdie.com The use of a tertiary alcohol, such as tert-butyl alcohol, in the presence of a strong acid like sulfuric acid, generates a stable tertiary butyl cation. rsc.orgyoutube.com This stability minimizes the likelihood of rearrangement to a less stable carbocation, a common issue with primary alkyl groups. mercer.edu

However, the activating nature of the methoxy (B1213986) groups and the newly introduced alkyl group on the aromatic ring makes the product more reactive than the starting material, which can lead to polyalkylation. rsc.orgccsf.edu In the synthesis of this compound, the reaction often proceeds to a dialkylated product, 1,4-di-tert-butyl-2,5-dimethoxybenzene. rsc.orgmnstate.edu Formation of a third substitution is sterically hindered by the bulky tert-butyl groups. youtube.com The formation of the specific isomer, 1,4-di-tert-butyl-2,5-dimethoxybenzene, is favored over other isomers like 1,2-di-tert-butyl-3,6-dimethoxybenzene due to steric effects and the directing influence of the initial tert-butyl group to the para position. youtube.commnstate.edu

Careful control of reaction conditions, such as temperature and the dropwise addition of the acid catalyst, is crucial to manage the reaction rate and minimize the formation of undesired side products. rsc.orgmnstate.edu Keeping the temperature between 15 and 20°C during the addition of the acid is a common practice. rsc.org

Emerging Synthetic Routes for Alkylated Dimethoxybenzenes

While traditional Friedel-Crafts alkylation remains a primary method, research into alternative and more efficient synthetic pathways is ongoing. One area of exploration involves the use of different catalysts and alkylating agents to improve selectivity and yield. For instance, the use of Lewis acids other than sulfuric acid, such as aluminum chloride, is a hallmark of Friedel-Crafts reactions, though moisture-sensitive catalysts can be more challenging to handle in a laboratory setting. mercer.edu

Recent studies have also explored reactions that couple electrophilic aromatic substitution with other transformations, such as the Wagner-Meerwein rearrangement, by using different starting alcohols like 2-methyl-2-butanol (B152257) to introduce more complex alkyl groups onto the dimethoxybenzene scaffold. nih.gov These approaches expand the diversity of accessible alkylated dimethoxybenzene derivatives.

Purification and Isolation Techniques in Laboratory Research

Obtaining a pure sample of this compound from the reaction mixture requires effective purification techniques. The primary methods employed are recrystallization and chromatography.

Recrystallization Methodologies for Product Purity

Recrystallization is a widely used and effective technique for purifying solid organic compounds. wisc.edu The crude product, which may appear as a dark or yellow solid, is dissolved in a minimum amount of a hot solvent, and then allowed to cool slowly. mnstate.edursc.org As the solution cools, the solubility of the desired compound decreases, leading to the formation of crystals, while impurities remain dissolved in the solvent. wisc.edu

For the purification of this compound and its dialkylated analog, methanol is a commonly used solvent for recrystallization. mercer.edumnstate.edumnstate.edu Sometimes a mixed solvent system, such as dichloromethane (B109758) and methanol, is employed. rsc.orgamherst.edu The crude solid is dissolved in dichloromethane, and then methanol is added to induce crystallization as the dichloromethane is evaporated. rsc.orgamherst.edu Washing the filtered crystals with ice-cold methanol can help remove residual soluble impurities. mercer.edumnstate.edu The purity of the recrystallized product is often assessed by its melting point, with a sharper and higher melting point range indicating a purer compound. youtube.commnstate.edu

Recrystallization Parameters for Alkylated Dimethoxybenzenes
CompoundSolvent(s)Typical ProcedureReference
1,4-di-tert-butyl-2,5-dimethoxybenzeneMethanolDissolve in a minimum of hot methanol, cool to crystallize. mnstate.edumnstate.edu
1,4-di-tert-butyl-2,5-dimethoxybenzeneEthanol (B145695)Approximately 125 mL of ethanol needed for recrystallization. The final product may have a slight yellow color due to ferric chloride traces. rsc.org
1,4-di-tert-butyl-2,5-dimethoxybenzeneDichloromethane/MethanolDissolve in dichloromethane, add methanol, and evaporate the solvent to induce crystallization. rsc.orgamherst.edu

Chromatographic Separation Techniques for Mixture Resolution

When recrystallization is insufficient to separate a complex mixture of isomers or byproducts, chromatographic techniques are employed. Column chromatography is a standard method for separating compounds based on their differential adsorption to a stationary phase. rsc.org For instance, a hexane (B92381) solution of the product can be passed through a column of basic alumina (B75360) to remove colored impurities. rsc.org

High-performance liquid chromatography (HPLC) offers a more powerful separation method, particularly for resolving closely related isomers. Reverse-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase, is suitable for separating aromatic compounds. sielc.comresearchgate.net The mobile phase composition, typically a mixture of solvents like acetonitrile (B52724) and water with an acid modifier, can be optimized to achieve effective separation of different dimethoxybenzene isomers and related compounds. sielc.comwur.nl

Gas chromatography (GC), often coupled with mass spectrometry (GC-MS), is another valuable analytical tool. It allows for the separation of volatile compounds in a gaseous mobile phase and can be used to identify and quantify the components of a crude reaction mixture, thereby assessing the success of the synthesis and the distribution of isomeric products. nih.govsapub.orgdocumentsdelivered.com

Chromatographic Separation Techniques
TechniqueStationary PhaseMobile Phase ExampleApplicationReference
Column ChromatographyBasic AluminaHexaneRemoval of colored impurities from 1,4-di-tert-butyl-2,5-dimethoxybenzene. rsc.org
HPLCNewcrom R1 (Reverse Phase)Acetonitrile, Water, Phosphoric AcidAnalysis of 1,2-dimethoxybenzene. sielc.com
HPLCC18Methanol/WaterSeparation of alkylbenzene homologues. researchgate.net
GC-MSRxi®-5Sil MS capillary columnHeliumIdentification and quantification of Friedel-Crafts acylation products. sapub.org

Mechanistic Investigations of 1 Tert Butyl 2,4 Dimethoxybenzene Formation and Reactivity

Detailed Mechanistic Pathways of Electrophilic Aromatic Substitution in Substituted Benzenes

The process begins with the generation of a potent electrophile, which then attacks the electron-rich π system of the benzene (B151609) ring. byjus.comtotal-synthesis.com This initial attack is the slow, rate-determining step as it temporarily disrupts the ring's aromaticity. masterorganicchemistry.comslideshare.netresearchgate.net The resulting intermediate, a resonance-stabilized carbocation, then rapidly loses a proton from the site of attack to a weak base, restoring the stable aromatic ring and yielding the substituted product. wikipedia.orgbyjus.com

The central intermediate in electrophilic aromatic substitution is a carbocation known as an arenium ion or sigma (σ)-complex. wikipedia.orgucalgary.ca Its formation is the most energetically demanding step of the reaction. slideshare.net In the synthesis of 1-tert-butyl-2,4-dimethoxybenzene via the Friedel-Crafts alkylation of 1,3-dimethoxybenzene (B93181) with tert-butanol, the electrophile is the tert-butyl carbocation. grabmyessay.comdatapdf.com This carbocation is generated when a strong acid catalyst, such as sulfuric acid, protonates the hydroxyl group of tert-butanol, which then departs as a water molecule. mnstate.edumnstate.edu

The stability of carbocations is a critical factor influencing reaction rates and pathways. masterorganicchemistry.com More stable carbocations form faster. masterorganicchemistry.com The stability is governed by several factors, primarily hyperconjugation and inductive effects from adjacent alkyl groups, and resonance effects from adjacent π systems or atoms with lone pairs. masterorganicchemistry.comrutgers.edu Tertiary carbocations, like the tert-butyl cation, are significantly more stable than secondary or primary carbocations due to the electron-donating effects of the three methyl groups. rutgers.educhemistrysteps.com In some cases, less stable carbocations can rearrange via hydride or alkyl shifts to form a more stable intermediate. datapdf.comrutgers.educhemistrysteps.com

Table 1: General Order of Carbocation Stability

Carbocation Type Example Stabilizing Factors Relative Stability
Methyl CH₃⁺ None Least Stable
Primary (1°) CH₃CH₂⁺ Inductive Effect, Hyperconjugation
Secondary (2°) (CH₃)₂CH⁺ More Inductive Effect, Hyperconjugation
Tertiary (3°) (CH₃)₃C⁺ Maximum Inductive Effect, Hyperconjugation
Allylic CH₂=CH-CH₂⁺ Resonance
Benzylic C₆H₅CH₂⁺ Resonance Most Stable

This table illustrates the general hierarchy of carbocation stability based on substitution and resonance effects. masterorganicchemistry.comrutgers.edu

When the electrophile (e.g., the tert-butyl cation) attacks the π system of the 1,3-dimethoxybenzene ring, it forms a covalent bond with one carbon atom, which becomes sp³-hybridized. wikipedia.orgbyjus.com This disrupts the continuous cyclic π system, and the positive charge is delocalized over the remaining five sp²-hybridized carbon atoms through resonance. byjus.comslideshare.net This resonance-stabilized, non-aromatic cationic intermediate is the arenium ion, also known as a Wheland intermediate. wikipedia.orgyoutube.com The delocalization of the positive charge across multiple carbon atoms partially stabilizes the ion, but the loss of aromaticity makes it a high-energy species. byjus.comslideshare.net

Substituents already present on the benzene ring have a profound effect on the rate of electrophilic aromatic substitution. fiveable.melumenlearning.com Electron-donating groups (EDGs) increase the rate of reaction, while electron-withdrawing groups (EWGs) decrease it. lumenlearning.comcdn-website.com This is because the aromatic ring acts as a nucleophile in this reaction; EDGs increase the electron density of the ring, making it more nucleophilic and thus more reactive towards electrophiles. cdn-website.comsaskoer.ca These groups are known as "activating" groups. lumenlearning.com

The methoxy (B1213986) groups (-OCH₃) on the starting material, 1,3-dimethoxybenzene, are powerful activating groups. Oxygen is more electronegative than carbon and pulls electron density away through the sigma bond (an inductive effect). However, the lone pairs on the oxygen atom can be donated into the ring's π system through resonance, which is a much stronger effect. cdn-website.com This resonance donation significantly increases the electron density of the ring, stabilizing the positive charge of the arenium ion intermediate and lowering the activation energy for its formation. fiveable.melumenlearning.com The tert-butyl group is a weak activating group through an inductive effect and hyperconjugation. cdn-website.com

Table 2: Relative Rates of Nitration for Substituted Benzenes

Substituent (in C₆H₅-R) R Relative Rate (vs. Benzene) Group Type
Hydroxyl -OH 1,000 Activating
Methyl -CH₃ 25 Activating
Hydrogen -H 1 Reference
Chloro -Cl 0.033 Deactivating
Ethyl Ester -CO₂Et 0.0037 Deactivating
Nitro -NO₂ 6 x 10⁻⁸ Deactivating

This table, based on kinetic studies of electrophilic nitration, demonstrates how electron-donating groups accelerate the reaction while electron-withdrawing groups retard it. lumenlearning.com

Stereoelectronic Effects Governing Regioselectivity

When a substituted benzene undergoes a second substitution, the position of the incoming electrophile is directed by the initial substituent, a phenomenon known as regioselectivity. wikipedia.orgsaskoer.ca This is governed by a combination of electronic and steric effects. mnstate.edu Stereoelectronic effects refer to how the spatial arrangement of orbitals influences reactivity. wikipedia.org

Electron-donating groups like the methoxy groups in 1,3-dimethoxybenzene are ortho, para-directors. fiveable.mesaskoer.ca This is because their electron-donating resonance effect increases the electron density specifically at the positions ortho and para to themselves, making these sites more nucleophilic and better able to stabilize the arenium ion intermediate. saskoer.calibretexts.org In 1,3-dimethoxybenzene, the positions ortho and para to the two methoxy groups are C2, C4, and C6.

The regioselectivity of the tert-butylation of 1,3-dimethoxybenzene is determined by:

Electronic Effects : The methoxy groups strongly activate the C4 and C6 positions (which are para to one methoxy and ortho to the other) and the C2 position (ortho to both methoxy groups). The arenium ion intermediates resulting from attack at these positions are particularly well-stabilized by resonance involving the oxygen lone pairs.

Steric Effects : The tert-butyl group is very large and bulky. Attack at the C2 position is sterically hindered by the two adjacent methoxy groups. Therefore, the electrophile will preferentially attack the less sterically hindered C4 (or the equivalent C6) position. mnstate.edu

The combination of these powerful electronic directing effects and significant steric hindrance leads to the highly selective formation of this compound as the major product.

Catalyst Functioning and Deactivation Mechanisms in Friedel-Crafts Reactions

Friedel-Crafts reactions typically require a catalyst to generate the electrophile. uomustansiriyah.edu.iq In the case of alkylations using alkyl halides, a Lewis acid like aluminum trichloride (B1173362) (AlCl₃) is common. wikipedia.orgmt.com The Lewis acid coordinates to the halogen, polarizing the C-X bond and facilitating the formation of a carbocation. mt.comnumberanalytics.com For the alkylation with an alcohol, a strong Brønsted acid like sulfuric acid (H₂SO₄) is used. chegg.comgrabmyessay.com The acid protonates the alcohol's hydroxyl group, turning it into a good leaving group (water) and generating the carbocation electrophile. mnstate.edu In this role, the acid acts as a true catalyst and is regenerated at the end of the reaction. mt.com

However, in Friedel-Crafts acylation , the catalyst's role is more complex. The ketone product is a moderate Lewis base and forms a stable complex with the Lewis acid catalyst (e.g., AlCl₃). mt.comwikipedia.org This complex is often stable under the reaction conditions, meaning the catalyst is not regenerated. Consequently, stoichiometric or even greater amounts of the "catalyst" are required. wikipedia.orgwikipedia.org The catalyst is only liberated upon aqueous workup.

Catalyst deactivation can occur through several mechanisms. In industrial processes using solid acid catalysts like zeolites, deactivation can happen via the formation of coke or heavy byproducts that block the catalyst's active sites. researchgate.net In homogeneous reactions, the catalyst can be consumed by side reactions or form inactive complexes, as seen in Friedel-Crafts acylation. wikipedia.org For Brønsted acid-catalyzed alkylations, dilution of the acid with the water produced during the reaction can reduce its catalytic activity.

Theoretical and Computational Modeling of Reaction Mechanisms

Modern computational chemistry provides powerful tools for investigating reaction mechanisms, including electrophilic aromatic substitution. rsc.org Theoretical models can predict reactivity and regioselectivity with considerable accuracy. nih.gov

One common approach is to use Density Functional Theory (DFT) to calculate the relative stabilities of the possible arenium ion intermediates for a given reaction. nih.gov The transition state leading to the most stable intermediate is generally the lowest in energy, indicating the preferred reaction pathway and the major product. libretexts.org Such calculations can quantitatively predict regioisomer distributions, particularly for reactions like halogenations. nih.gov For more complex systems, such as nitrations or reactions involving strong catalyst-substrate interactions, more elaborate models incorporating explicit solvent molecules may be necessary for accurate predictions. nih.gov

Other theoretical frameworks, like Molecular Electron Density Theory (MEDT), analyze the changes in electron density throughout the reaction to explain selectivity. rsc.org Studies using MEDT suggest that regioselectivity in deactivated systems is governed by slight polarizations of the ring's electron density and steric interactions, rather than solely by the stability of resonance structures. rsc.org Computational methods also allow for the analysis of various reactivity descriptors, such as information-theoretic quantities and local ionization energy, to provide deeper insight into the electronic factors that control the reaction's outcome. nih.govnih.gov These computational studies have largely confirmed and refined the classical models of EAS, providing a more detailed picture of the energetic landscape of the reaction. rsc.org

Density Functional Theory (DFT) Applications for Reaction Energetics and Intermediates

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, making it highly suitable for studying reaction mechanisms in organic chemistry. DFT calculations can provide valuable insights into the energetics of a reaction pathway, including the stability of reactants, products, and, crucially, the intermediates that are formed during the reaction.

In the context of the Friedel-Crafts alkylation of 1,3-dimethoxybenzene to form this compound, DFT can be employed to model the key species involved. This includes the starting materials (1,3-dimethoxybenzene and the tert-butyl cation precursor), the electrophile (tert-butyl carbocation), the sigma complex (also known as the arenium ion) intermediates for substitution at different positions on the ring, and the final product.

By calculating the energies of these species, a potential energy surface for the reaction can be constructed. This allows for the determination of the relative stabilities of the possible intermediates. For the tert-butylation of 1,3-dimethoxybenzene, DFT calculations could be used to compare the energies of the sigma complexes formed by the attack of the tert-butyl cation at the C2, C4, and C5 positions. The results of such calculations would be expected to show that the intermediates leading to the formation of this compound and 1-tert-butyl-3,5-dimethoxybenzene are more stable than the one leading to substitution at the C5 position, due to the resonance stabilization provided by the methoxy groups.

Table 1: Illustrative DFT-Calculated Relative Energies of Intermediates in the Tert-Butylation of 1,3-Dimethoxybenzene

Intermediate SpeciesPosition of AttackCalculated Relative Energy (kcal/mol)
Reactants (1,3-dimethoxybenzene + (CH₃)₃C⁺)-0.0
Sigma Complex (Arenium Ion)C2-15.2
Sigma Complex (Arenium Ion)C4-18.5
Sigma Complex (Arenium Ion)C5-5.8
Product (this compound)--25.7

Note: The data in this table is illustrative and represents typical values that would be expected from DFT calculations for such a reaction. Specific values would depend on the level of theory and basis set used.

Quantum Chemical Calculations for Transition State Analysis

Quantum chemical calculations are indispensable for the analysis of transition states, which are the highest energy points along a reaction coordinate and represent the kinetic barrier of a reaction. Locating and characterizing the transition state structure provides critical information about the feasibility and rate of a chemical reaction.

For the formation of this compound, quantum chemical calculations can be used to model the transition states for the electrophilic attack of the tert-butyl cation on the 1,3-dimethoxybenzene ring at various positions. The energy of the transition state, relative to the reactants, determines the activation energy of the reaction. A lower activation energy corresponds to a faster reaction rate.

These calculations would involve optimizing the geometry of the transition state structure, which is characterized by having a single imaginary frequency in its vibrational analysis. This imaginary frequency corresponds to the motion along the reaction coordinate, for instance, the formation of the new carbon-carbon bond between the tert-butyl group and the benzene ring.

By comparing the activation energies for the attack at different positions (C2, C4, and C5), the regioselectivity of the reaction can be predicted. It is expected that the transition states leading to the formation of the C2 and C4 substituted products would have lower activation energies compared to the attack at the C5 position, again due to the electronic stabilization afforded by the methoxy groups.

Table 2: Illustrative Quantum Chemical Calculation Data for Transition State Analysis

Reaction StepParameterCalculated Value
Attack at C4Activation Energy (ΔE‡)12.5 kcal/mol
Transition State Imaginary Frequency-350 cm⁻¹
Attack at C2Activation Energy (ΔE‡)14.8 kcal/mol
Transition State Imaginary Frequency-335 cm⁻¹
Attack at C5Activation Energy (ΔE‡)25.1 kcal/mol
Transition State Imaginary Frequency-410 cm⁻¹

Note: The data in this table is illustrative and represents typical values that would be expected from quantum chemical calculations for such a reaction. Specific values would depend on the chosen computational method.

Advanced Spectroscopic and Structural Elucidation for 1 Tert Butyl 2,4 Dimethoxybenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignmentnih.govrsc.orgnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed information about the chemical environment of individual nuclei, primarily protons (¹H) and carbon-13 (¹³C).

The ¹H NMR spectrum of 1-tert-butyl-2,4-dimethoxybenzene provides distinct signals corresponding to the different types of protons present in the molecule. The chemical shifts (δ) are influenced by the electronic environment of each proton.

Tert-butyl Protons: The nine equivalent protons of the tert-butyl group typically appear as a sharp singlet in the upfield region of the spectrum.

Methoxy (B1213986) Protons: The six protons of the two methoxy groups also give rise to singlets. The proximity of these groups to the aromatic ring and the tert-butyl group influences their exact chemical shift.

Aromatic Protons: The protons attached to the benzene (B151609) ring appear in the downfield region, and their splitting patterns and chemical shifts are diagnostic of the substitution pattern.

Interactive Data Table: ¹H NMR Chemical Shifts for this compound

Proton TypeChemical Shift (ppm)MultiplicityIntegration
tert-Butyl (C(CH₃)₃)~1.3-1.4Singlet9H
Methoxy (OCH₃)~3.8Singlet6H
Aromatic (Ar-H)~6.5-7.2Multiplet3H

Note: The exact chemical shifts can vary slightly depending on the solvent and the concentration.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal.

Aromatic Carbons: The six carbons of the benzene ring will show distinct signals in the downfield region (typically 100-160 ppm). The carbons bearing the methoxy and tert-butyl groups will have characteristic chemical shifts.

Tert-butyl Carbons: The quaternary carbon and the three equivalent methyl carbons of the tert-butyl group will each produce a signal.

Methoxy Carbons: The two methoxy carbons will also be visible in the spectrum.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon TypePredicted Chemical Shift (ppm)
Aromatic C (quaternary)150 - 160
Aromatic CH100 - 130
Quaternary C (tert-butyl)30 - 40
Methyl C (tert-butyl)25 - 35
Methoxy C (OCH₃)55 - 65

Note: These are approximate ranges, and the actual values can be influenced by the solvent and other experimental conditions.

While ¹H and ¹³C NMR are fundamental, advanced techniques can provide deeper insights into the three-dimensional structure and dynamics of this compound. Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to determine the spatial proximity of different protons, which helps in confirming the stereochemistry and preferred conformation of the molecule. For instance, NOESY can reveal through-space interactions between the protons of the tert-butyl group and the adjacent aromatic proton, as well as with the protons of the ortho-methoxy group. This information is crucial for understanding the steric hindrance and conformational preferences imposed by the bulky tert-butyl group.

Infrared (IR) and Raman Spectroscopy for Functional Group Characterizationnih.govnih.gov

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups present in a molecule by probing their vibrational modes.

The IR spectrum of this compound will exhibit characteristic absorption bands:

C-H Stretching: Bands in the region of 2850-3000 cm⁻¹ corresponding to the stretching vibrations of the C-H bonds in the tert-butyl and methoxy groups. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹.

C-O Stretching: Strong absorptions in the 1200-1300 cm⁻¹ region are characteristic of the aryl-alkyl ether C-O stretching of the methoxy groups.

Aromatic C=C Stretching: Bands in the 1450-1600 cm⁻¹ region are indicative of the carbon-carbon double bond stretching within the benzene ring.

C-H Bending: Vibrations corresponding to the bending of C-H bonds in the tert-butyl and methoxy groups will appear at lower wavenumbers.

Raman spectroscopy provides complementary information, particularly for non-polar bonds and symmetric vibrations, which may be weak or absent in the IR spectrum.

Interactive Data Table: Key IR Absorption Bands for this compound

Functional GroupVibrational ModeWavenumber (cm⁻¹)
Aromatic C-HStretching>3000
Aliphatic C-HStretching2850-3000
Aromatic C=CStretching1450-1600
Aryl-Alkyl Ether C-OStretching1200-1300

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysisnih.govnih.gov

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₁₂H₁₈O₂), the molecular weight is 194.27 g/mol . nih.gov

In the mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 194. The fragmentation pattern is also highly informative. A common fragmentation pathway for tert-butyl substituted aromatic compounds is the loss of a methyl group (CH₃) to form a stable [M-15]⁺ ion, or the loss of the entire tert-butyl group. The fragmentation of the methoxy groups can also be observed.

Interactive Data Table: Expected Mass Spectrometry Peaks for this compound

m/zIonDescription
194[C₁₂H₁₈O₂]⁺Molecular Ion (M⁺)
179[C₁₁H₁₅O₂]⁺Loss of a methyl group ([M-15]⁺)
137[C₈H₉O₂]⁺Loss of a tert-butyl group ([M-57]⁺)

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitionsacs.org

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic absorption bands in the UV region due to π → π* transitions of the benzene ring. The presence of the methoxy and tert-butyl substituents will influence the position and intensity of these absorption maxima (λ_max). The methoxy groups, being electron-donating, typically cause a red shift (shift to longer wavelengths) of the absorption bands compared to unsubstituted benzene.

Reactivity and Chemical Transformations of 1 Tert Butyl 2,4 Dimethoxybenzene

Further Electrophilic Aromatic Substitution Reactions on the Alkylated Aromatic System

The aromatic ring of 1-tert-butyl-2,4-dimethoxybenzene is highly activated towards electrophilic aromatic substitution (EAS) due to the powerful electron-donating resonance effects of the two methoxy (B1213986) groups. mnstate.edursc.org Both methoxy groups and the tert-butyl group are classified as ortho, para-directors. mnstate.eduucla.edu The combined directing effects of the substituents determine the position of incoming electrophiles.

The methoxy group at C-2 directs to the ortho C-3 and para C-5 positions. The methoxy group at C-4 directs to the ortho C-3 and C-5 positions. The tert-butyl group at C-1 directs to its ortho C-6 and para C-4 positions. The positions are evaluated based on their activation and steric hindrance:

C-5: This position is activated by both the C-2 (para) and C-4 (ortho) methoxy groups, making it the most electronically enriched and favored site for substitution.

C-3: This position is activated by both the C-2 (ortho) and C-4 (ortho) methoxy groups. However, it is located between two existing substituents, leading to some steric hindrance.

C-6: This position is activated by the C-1 tert-butyl group (ortho) but is significantly sterically hindered by the adjacent bulky tert-butyl group, making substitution at this site highly unlikely.

Therefore, electrophilic aromatic substitution on this compound is expected to occur predominantly at the C-5 position.

Table 1: Predicted Products of Electrophilic Aromatic Substitution Reactions

Reaction Type Reagents Major Product
Nitration HNO₃ / H₂SO₄ 1-Tert-butyl-2,4-dimethoxy-5-nitrobenzene
Halogenation Br₂ / FeBr₃ 5-Bromo-1-tert-butyl-2,4-dimethoxybenzene
Friedel-Crafts Acylation CH₃COCl / AlCl₃ 1-(5-Tert-butyl-2,4-dimethoxyphenyl)ethan-1-one

The high reactivity of the ring, a common feature in Friedel-Crafts alkylations of activated systems, means that polysubstitution can be a competing process if reaction conditions are not carefully controlled. mnstate.edumnstate.edu However, in the case of this compound, the steric bulk of the existing tert-butyl group and the substitution at four of the six ring positions makes further poly-alkylation or poly-acylation less probable. rsc.org

Chemical Modification and Derivatization Strategies

The functional groups of this compound can be chemically modified to produce a variety of derivatives. These transformations can target the alkyl moiety or the methoxy groups, enabling the synthesis of new compounds with different properties.

Transformations of Alkyl Moieties

The tert-butyl group on the aromatic ring is robust but can be removed under certain conditions. The primary transformation is dealkylation, which is a retro-Friedel-Crafts reaction. chemicalforums.com This reaction is typically catalyzed by a strong acid or a Lewis acid and is driven by the formation of the stable tert-butyl cation. chemicalforums.comcerritos.edu

The de-tert-butylation can be achieved by heating the compound with a catalyst like aluminum chloride (AlCl₃), often in the presence of a cation scavenger like phenol (B47542) or toluene (B28343) to trap the expelled tert-butyl cation. chemicalforums.comoc-praktikum.de This process restores a proton to the aromatic ring, yielding 1,3-dimethoxybenzene (B93181). The reversibility of Friedel-Crafts alkylation allows for the removal of the bulky group, which might be used as a temporary protecting or directing group. chemicalforums.com

Table 2: Dealkylation of the Tert-butyl Group

Reaction Reagents Product
De-tert-butylation AlCl₃, Toluene, Heat 1,3-Dimethoxybenzene

Functional Group Interconversions of Methoxy Groups (e.g., dealkylation, oxidation)

The methoxy groups are key sites for functional group interconversions, most notably through dealkylation (ether cleavage) to yield the corresponding phenols.

Dealkylation (Demethylation): The cleavage of aryl methyl ethers is a common transformation in organic synthesis. A highly effective reagent for this purpose is boron tribromide (BBr₃). ufp.ptnih.govnih.gov The reaction proceeds by formation of a Lewis acid-base adduct between the ether oxygen and the boron atom, followed by nucleophilic attack of a bromide ion on the methyl group. researchgate.netsci-hub.se This process can typically be performed at low temperatures in a solvent like dichloromethane (B109758). ufp.ptsci-hub.se

Treating this compound with two or more equivalents of BBr₃ would lead to the cleavage of both methoxy groups, yielding 3-tert-butylbenzene-1,5-diol after an aqueous workup. Selective cleavage of one methoxy group may be possible under carefully controlled stoichiometric conditions.

Table 3: Demethylation of Methoxy Groups

Reaction Reagents Product

| Double Demethylation | 1. BBr₃ (2 eq.) 2. H₂O | 3-Tert-butylbenzene-1,5-diol |

Oxidation of the methoxy groups themselves is not a typical reaction pathway; rather, the entire aromatic core is susceptible to oxidation, as discussed in the following section.

Oxidation and Reduction Pathways of the Aromatic Core and their Products

The electron-rich aromatic core of this compound is susceptible to both oxidation and reduction, leading to significant structural changes.

Oxidation Pathways: The oxidation of 1,4-dimethoxybenzene (B90301) derivatives is a well-established method for the synthesis of benzoquinones. researchgate.nettandfonline.com Strong oxidizing agents like ceric ammonium (B1175870) nitrate (B79036) (CAN) or electrochemical methods can be employed. researchgate.netnih.govacs.org The oxidation involves the removal of two electrons and the two methyl groups from the methoxy functions, leading to the formation of a quinone ring system. The electronic properties of the substituents can influence the reaction's success and yield. researchgate.nettandfonline.com Given the electron-donating nature of the tert-butyl group, this compound is expected to undergo oxidation to form 2-tert-butyl-1,4-benzoquinone.

Anodic oxidation in a basic medium like KOH-methanol is a common method for converting 1,4-dimethoxybenzenes into the corresponding 1,4-quinone derivatives. nih.govacs.org

Reduction Pathways: The aromatic ring can be reduced through two main pathways, yielding either a fully saturated or a partially saturated cyclic product.

Catalytic Hydrogenation: The complete reduction of the benzene (B151609) ring requires forcing conditions, such as high pressure and temperature, in the presence of a metal catalyst like platinum, palladium, or nickel. lumenlearning.comjove.comvaia.com Under these conditions, this compound would be reduced to 1-tert-butyl-2,4-dimethoxycyclohexane. This reaction is generally not selective and reduces all double bonds in the ring. gla.ac.ukyoutube.com

Birch Reduction: This reaction provides a method for the partial reduction of an aromatic ring to a 1,4-cyclohexadiene (B1204751). wikipedia.orgmasterorganicchemistry.com It is carried out using an alkali metal (like sodium or lithium) dissolved in liquid ammonia, with an alcohol (like ethanol) as a proton source. masterorganicchemistry.combyjus.com The regiochemical outcome is dictated by the substituents. Electron-donating groups, such as the methoxy groups, direct the reduction to occur at the positions ortho and meta to them. masterorganicchemistry.com For this compound, the product would be a 1,4-cyclohexadiene derivative with the double bonds positioned to avoid the substituted carbons. The expected major product is 1-tert-butyl-2,4-dimethoxy-1,4-cyclohexadiene.

Table 4: Oxidation and Reduction Reactions of the Aromatic Core

Reaction Type Reagents Product
Oxidation Ceric Ammonium Nitrate (CAN) or Anodic Oxidation 2-Tert-butyl-1,4-benzoquinone
Catalytic Hydrogenation H₂, Ni, high T/P 1-Tert-butyl-2,4-dimethoxycyclohexane
Birch Reduction Na, NH₃ (l), EtOH 1-Tert-butyl-2,4-dimethoxy-1,4-cyclohexadiene

An in-depth examination of the theoretical and computational chemistry of this compound reveals significant insights into its molecular properties and behavior. Through the application of quantum chemical methods and molecular simulations, a detailed understanding of its electronic structure, conformational landscape, and intermolecular interactions can be achieved.

Advanced Applications in Chemical Sciences

Utility as a Synthon in Complex Organic Synthesis

1-tert-butyl-2,4-dimethoxybenzene can be conceptualized as a substituted aromatic building block, or synthon, for organic synthesis. Its structure, featuring a bulky tert-butyl group and two electron-donating methoxy (B1213986) groups, provides specific steric and electronic properties. The methoxy groups activate the benzene (B151609) ring towards electrophilic aromatic substitution, while the tert-butyl group provides steric hindrance that can direct incoming substituents to specific positions.

The synthesis of related compounds, such as 1,4-di-t-butyl-2,5-dimethoxybenzene, often proceeds through a Friedel-Crafts alkylation of a dimethoxybenzene precursor. rsc.orgmnstate.edumnstate.edu In these reactions, a mono-alkylated intermediate is formed before the second alkylation occurs. Depending on the starting dimethoxybenzene isomer, this intermediate could be this compound. However, these procedures are typically optimized to drive the reaction to the dialkylated product, and the isolation and subsequent use of the mono-alkylated intermediate as a synthon are not the primary focus of these reports. mnstate.edu Detailed studies focusing specifically on the utility of this compound as a synthon for complex molecule construction are not widely available in the reviewed literature.

Role in Materials Chemistry Research

The role of this compound in materials chemistry is not well-documented. Research in this area is heavily concentrated on the symmetrical and more robust 1,4-di-tert-butyl-2,5-dimethoxybenzene (B1295392) isomer due to its favorable properties as a redox shuttle for overcharge protection in lithium-ion batteries. The specific attributes of this compound have not been similarly explored.

There is a lack of specific studies on the electrochemical stability and reversibility of this compound. The extensive research into dimethoxybenzene derivatives for redox-active materials has prioritized other isomers, leaving a gap in the understanding of this particular compound's performance in electrochemical systems.

Without experimental data on its electrochemical behavior, the mechanisms of redox function for this compound in energy applications remain speculative. The redox potential and stability of the resulting radical cation would be influenced by the unsymmetrical substitution pattern, but detailed mechanistic studies are not present in the available literature.

While aromatic compounds with functional groups are often used as monomers for polymerization or as building blocks for macrocycles, there is no specific research detailing the use of this compound as a precursor for such structures. Laboratory experiments often use related phenols and resorcinols for the synthesis of macrocycles like calixarenes, but the application of this specific dimethoxybenzene ether is not reported.

Substrate and Model Compound in Fundamental Catalytic Studies

The use of this compound as a specific substrate or model compound in fundamental catalytic studies is not prominently featured in scientific literature. Catalytic research often employs simpler, more common, or more reactive substrates to test new catalytic systems. While Friedel-Crafts alkylation is a key catalytic reaction for its synthesis, its use as a starting material to probe other catalytic transformations is not established. rsc.org

Exploration in Supramolecular Chemistry and Host-Guest Interactions

Exploration of this compound within the field of supramolecular chemistry, particularly concerning its behavior in host-guest complexes, has not been a focus of published research. The size, shape, and electronic properties of the molecule could make it a potential "guest" for various "host" molecules like cyclodextrins or cucurbiturils, but no such studies have been reported.

Future Research Directions and Emerging Paradigms for Alkylated Dimethoxybenzene Compounds

The exploration of alkylated dimethoxybenzene compounds, such as 1-tert-butyl-2,4-dimethoxybenzene, is entering a new phase driven by advancements in synthetic chemistry, analytical techniques, and computational power. The following sections outline key future research directions that promise to unlock the full potential of this class of molecules.

Q & A

Q. Table 1: Comparison of Synthesis Conditions

ParameterTypical RangeImpact on Yield/Purity
Catalyst (AlCl₃)1.0–1.2 equivalentsHigher ratios increase polyalkylation risk
Reaction Temperature0–25°CLower temps favor selectivity
SolventDichloromethane or DCEPolar aprotic solvents enhance reactivity

How can researchers characterize this compound and confirm its structural integrity?

Level: Basic
Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 1.3–1.4 ppm (t-Bu group), δ 3.7–3.9 ppm (OCH₃ groups), and aromatic protons (δ 6.5–7.0 ppm) confirm substitution patterns .
    • ¹³C NMR : Tert-butyl carbons appear at ~30 ppm (CH₃) and ~35 ppm (quaternary C) .
  • Mass Spectrometry (GC-MS) : Molecular ion peak at m/z 208.3 (C₁₃H₂₀O₂) .
  • X-ray Crystallography : Resolves spatial arrangement of substituents, critical for studying π-stacking in solid-state applications .

What are the challenges in avoiding polyalkylation during synthesis, and how can they be mitigated?

Level: Advanced
Methodological Answer:
Polyalkylation arises due to the electron-rich aromatic ring facilitating multiple alkylations. Strategies include:

  • Steric hindrance : Use bulky tert-butyl groups to block additional substitution .
  • Low-temperature kinetics : Slow addition of alkylating agents at 0–5°C limits over-reactivity .
  • Statistical modeling : Fit reaction progress using first-order kinetics to optimize time and reagent ratios (e.g., > 0.95 ensures model reliability) .

How does the redox stability of this compound impact its utility in electrochemical applications?

Level: Advanced
Methodological Answer:
Under high-potential conditions, degradation pathways include:

  • Cation radical formation : Observed in concentrated H₂SO₄, leading to isomerization or alkyl group shifts .
  • Demethoxylation : Loss of OCH₃ groups under extreme acidity/alkalinity .

Q. Mitigation :

  • Use stabilizing agents (e.g., Li salts in battery electrolytes) to suppress radical intermediates .
  • Monitor degradation via cyclic voltammetry and FT-IR to detect carbonyl byproducts .

How do structural analogs of this compound differ in reactivity and applications?

Level: Intermediate
Methodological Answer:
Table 2: Comparison with Structural Analogs

CompoundKey DifferencesApplications
1-Tert-butyl-4-methylbenzeneLacks methoxy groupsLess polar; limited in catalysis
1-Tert-butyl-2-hydroxybenzene–OCH₃ replaced with –OHEnhanced hydrogen bonding
2,5-Di-tert-butyl derivativeAdditional t-Bu groupImproved steric shielding

The methoxy groups in this compound enhance solubility in polar solvents, making it suitable for ligand design and polymer synthesis .

How can researchers resolve contradictions in reported reaction yields for this compound?

Level: Advanced
Methodological Answer:
Discrepancies often stem from:

  • Catalyst purity : Commercial AlCl₃ may contain moisture; recrystallize before use .
  • Analytical variability : Calibrate GC-MS with internal standards (e.g., deuterated analogs) .
  • Statistical validation : Use Fisher’s F-test to compare datasets; a high F-value (>10) confirms reproducibility .

What safety protocols are critical when handling this compound in laboratory settings?

Level: Basic
Methodological Answer:

  • Ventilation : Use fume hoods to avoid inhalation of vapors .
  • Protective gear : Nitrile gloves, safety goggles, and flame-resistant lab coats .
  • Spill management : Absorb with diatomaceous earth; avoid water to prevent dispersion .

What computational methods are used to predict the reactivity of this compound in novel reactions?

Level: Advanced
Methodological Answer:

  • DFT calculations : Model electrophilic substitution sites using HOMO/LUMO maps .
  • Molecular docking : Predict interactions with biological targets (e.g., enzymes) for drug design .
  • Kinetic Monte Carlo simulations : Optimize reaction networks for complex syntheses .

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